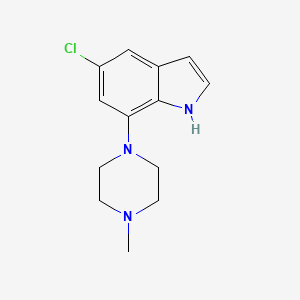
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole typically involves the reaction of 5-chloroindole with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of 5-chloro-7-(4-methylpiperazin-1-yl)-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-7-(4-methylpiperazin-1-yl)methylquinolin-8-ol
- 5-chloro-7-(4-methylpiperazin-1-yl)methylquinolin-8-yl thiophene-2-carboxylate
Uniqueness
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole is unique due to its specific indole structure, which imparts distinct biological activities compared to other similar compounds
Propiedades
Fórmula molecular |
C13H16ClN3 |
|---|---|
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole |
InChI |
InChI=1S/C13H16ClN3/c1-16-4-6-17(7-5-16)12-9-11(14)8-10-2-3-15-13(10)12/h2-3,8-9,15H,4-7H2,1H3 |
Clave InChI |
ITUPDGKGYSODLP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C3C(=CC(=C2)Cl)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















